Trimethylsilyl dimethylphosphinite

Description

Contextual Significance of Organophosphorus Compounds in Contemporary Organic Synthesis and Materials Science

Organophosphorus compounds represent a broad and vital class of molecules that are integral to numerous areas of science and technology. longdom.org Their diverse applications stem from the unique properties of the phosphorus atom, which can exist in various oxidation states and coordination environments. longdom.org In organic synthesis, these compounds are indispensable, serving as catalysts, ligands for transition metals, and versatile reagents for constructing complex molecular architectures. nih.govrsc.org For instance, phosphine (B1218219) ligands are crucial in many cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The utility of organophosphorus compounds extends beyond synthetic methodology into the realm of materials science. They are incorporated into polymers to enhance flame retardancy, thermal stability, and other material properties. Furthermore, their coordination to metal centers is exploited in the design of novel catalysts and functional materials with specific electronic and optical properties. The continuous development of new organophosphorus compounds and synthetic methods remains an active area of research, driven by the demand for more efficient, selective, and sustainable chemical processes. beilstein-journals.orgrsc.org

Classification and Overview of Silyl (B83357) Phosphinites within Phosphinous Acid Derivatives

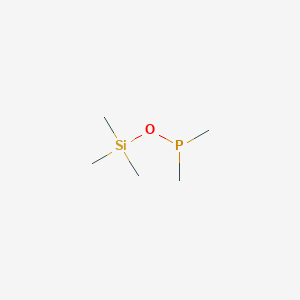

Phosphinous acid derivatives are a subclass of organophosphorus compounds characterized by a trivalent phosphorus atom bonded to at least one alkoxy or aryloxy group and two organic residues. Within this family, silyl phosphinites, with the general formula R₂P(OSiR'₃), represent a unique and highly reactive group of reagents. Trimethylsilyl (B98337) dimethylphosphinite, (CH₃)₂POSi(CH₃)₃, is a prime example of this class.

The presence of the labile P-O-Si linkage is a defining feature of silyl phosphinites. This bond is susceptible to cleavage by a variety of electrophilic and nucleophilic reagents, making these compounds valuable synthetic intermediates. They can be considered as protected or activated forms of phosphinous acids, which are themselves unstable and tend to tautomerize to the corresponding phosphine oxides. The trimethylsilyl group acts as a convenient protecting group that can be easily removed under mild conditions, liberating the reactive phosphinite moiety.

The classification of phosphinous acid derivatives is based on the nature of the substituents attached to the phosphorus atom. The table below provides an overview of related phosphinous acid derivatives for contextual comparison.

| Derivative Class | General Formula | Key Features |

| Phosphinous Acids | R₂POH | Tautomerize to secondary phosphine oxides (R₂P(O)H) |

| Phosphinites | R₂P(OR') | Esters of phosphinous acids |

| Silyl Phosphinites | R₂P(OSiR'₃) | Contain a labile P-O-Si bond |

| Phosphinous Halides | R₂PX (X = F, Cl, Br, I) | Highly reactive precursors for other phosphinous acid derivatives |

Historical Development and Initial Studies Pertaining to Trimethylsilyl Dimethylphosphinite

The exploration of silyl phosphinites as synthetic reagents began with the broader investigation into the chemistry of organosilicon and organophosphorus compounds. Early studies focused on the synthesis and fundamental reactivity of these molecules. The preparation of this compound and related compounds was initially achieved through the reaction of a chlorophosphine with a silylating agent, such as a silylamine or a silyl ether, or by reacting a phosphinous acid with a silylating agent.

Initial investigations into the reactivity of this compound revealed its utility in the synthesis of other organophosphorus compounds. For example, its reaction with alkyl halides was found to produce phosphine oxides, while its reaction with carbonyl compounds could lead to a variety of products depending on the reaction conditions. These early studies laid the groundwork for the more complex applications that would be developed later, demonstrating the compound's potential as a versatile building block in organophosphorus chemistry. The development of synthetic methods for phosphines often involves the use of silylphosphine derivatives. nih.gov

Research Scope and Potential Impact of this compound in Academic and Industrial Applications

The research scope of this compound is expanding, with a growing number of studies exploring its applications in catalysis, materials science, and synthetic chemistry. Its ability to serve as a precursor to phosphine ligands is of particular interest. nih.gov Phosphine ligands are ubiquitous in transition-metal catalysis, and the ability to readily synthesize a diverse range of these ligands is crucial for the development of new catalytic processes. This compound offers a convenient route to such ligands through its reactions with various organic electrophiles.

In an industrial context, the potential impact of this compound lies in its ability to streamline synthetic routes and provide access to valuable chemical entities. For example, its use in the synthesis of specialized phosphine ligands could lead to more efficient and selective catalysts for pharmaceutical and fine chemical production. Furthermore, its role as a reactive intermediate could be exploited in the development of new polymers and functional materials with tailored properties. As research continues to uncover the full potential of this versatile reagent, its importance in both academic and industrial settings is likely to grow.

Structure

3D Structure

Properties

CAS No. |

66436-13-3 |

|---|---|

Molecular Formula |

C5H15OPSi |

Molecular Weight |

150.23 g/mol |

IUPAC Name |

dimethyl(trimethylsilyloxy)phosphane |

InChI |

InChI=1S/C5H15OPSi/c1-7(2)6-8(3,4)5/h1-5H3 |

InChI Key |

AIRFYJGWDIFZAN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OP(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl Dimethylphosphinite

Synthesis via Reactions of Secondary Phosphine (B1218219) Oxides with Silylating Agents

The most common precursor for the synthesis of trimethylsilyl (B98337) dimethylphosphinite is dimethylphosphine (B1204785) oxide. This secondary phosphine oxide (SPO) undergoes reaction with various silylating agents to yield the desired product. The reactivity of the silylating agent and the reaction conditions are key to achieving high yields.

A direct and effective method for the preparation of trimethylsilyl dimethylphosphinite involves the reaction of dimethylphosphine oxide with (dimethylamino)trimethylsilane. researchgate.net This reaction furnishes the trimethylsilyl ester of dimethylphosphinous acid in good yields. researchgate.net The process is advantageous as it avoids the formation of corrosive byproducts. However, it is noted that at elevated temperatures, the product, this compound, can undergo further reaction to form tetramethyldiphosphane monoxide with the loss of hexamethyldisiloxane. researchgate.net

Trimethylsilyl halides, particularly trimethylsilyl chloride (TMSCl) and trimethylsilyl bromide (TMS-Br), are widely used silylating agents in organic chemistry. wikipedia.orgresearchgate.net TMSCl can be used to generate this compound in situ from dimethylphosphine oxide. researchgate.net This reaction typically requires the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.netorgsyn.org For instance, the reaction can be carried out in the presence of a tertiary amine base like Hünig's base. researchgate.net

Trimethylsilyl bromide is another viable reagent for these transformations. researchgate.net Silylation reactions using TMS-Br can be accelerated by the presence of bromide ions. researchgate.net The choice between trimethylsilyl chloride and bromide can influence reaction rates and conditions.

Table 1: Comparison of Silylating Agents for Phosphinite Synthesis

| Silylating Agent | Precursor | Typical Byproduct | Notes |

|---|---|---|---|

| (Dimethylamino)trimethylsilane | Dimethylphosphine Oxide | Dimethylamine | Direct reaction, good yields. researchgate.net |

| Trimethylsilyl Chloride (TMSCl) | Dimethylphosphine Oxide | HCl | Often used in situ with a base. researchgate.net |

| Trimethylsilyl Bromide (TMS-Br) | Dimethylphosphine Oxide | HBr | Reaction can be catalyzed by bromide ions. researchgate.net |

Investigation of Base-Mediated Phosphinite Anion Generation

Sodium bis(trimethylsilyl)amide (NaHMDS) is a powerful, sterically hindered, non-nucleophilic base. wikipedia.orgcommonorganicchemistry.com Its primary function in this context is to deprotonate the secondary phosphine oxide. researchgate.net The deprotonation of an SPO by a strong base like NaHMDS generates a phosphinite anion, [R₂P–O]⁻. researchgate.net This anion is a key reactive intermediate. The advantages of using NaHMDS include its high basicity, solubility in common organic solvents like THF and toluene, and its commercial availability as a solid or in solution. wikipedia.orgcommonorganicchemistry.com The resulting phosphinite anion is highly selective for nucleophilic P–C bond formation over O–C bond formation when reacted with alkyl halides. researchgate.net

Tertiary amine bases, such as triethylamine (B128534) and N,N-diisopropylethylamine (Hünig's base), are commonly employed in silylation reactions involving trimethylsilyl halides. researchgate.netorgsyn.org Their role is to act as a scavenger for the hydrogen halide (e.g., HCl) produced during the reaction. orgsyn.org This in situ neutralization drives the reaction toward the product. researchgate.net A preparative method for synthesizing dimethylphosphinoyl acetonitrile (B52724) relies on the interaction of chloroacetonitrile (B46850) with this compound generated in situ from dimethylphosphine oxide and trimethylsilyl chloride in the presence of Hünig's base. researchgate.net This approach has proven effective for producing the target compound in high yield (65%) and on a multigram scale. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. The selection of the solvent, reaction temperature, and reaction time are critical factors. scielo.brnih.gov

A developed preparative method for (trimethylsilyl)dimethylphosphinite highlights the success of such optimization. researchgate.net For example, the in situ generation using trimethylsilyl chloride and Hünig's base allows for the synthesis of subsequent products with a high yield of 65% in multigram quantities, indicating an efficient and scalable process. researchgate.net In related syntheses of trimethylsilyl esters from hydrophosphoryl compounds, conditions have been optimized to achieve yields as high as 89-94% at 20°C over 4 hours, without the need for specially prepared solvents or an inert atmosphere. researchgate.net These findings underscore the importance of fine-tuning reaction conditions to maximize efficiency. Factors to consider for optimization include the specific reactivity of the chosen silylating agent and base, the concentration of reagents, and the method of product isolation. scielo.brnih.gov

Table 2: Reported Yields for Silyl (B83357) Phosphinite Synthesis

| Product | Reagents | Base | Yield | Reference |

|---|---|---|---|---|

| Dimethylphosphinoyl acetonitrile (via in situ phosphinite) | Dimethylphosphine Oxide, Trimethylsilyl Chloride, Chloroacetonitrile | Hünig's Base | 65% | researchgate.net |

| Trimethylsilyl esters of phosphorus(III) acids | Hydrophosphoryl compounds, Hexamethyldisilazane | Diethylamine | 89-94% | researchgate.net |

Solvent Effects on Reaction Efficiency and Phosphinite Anion Stability

The choice of solvent is critical in the synthesis of this compound as it influences reaction rates, yields, and the stability of the reactive intermediate, the dimethylphosphinite anion. Aprotic solvents are exclusively used to prevent the protonation of the highly basic phosphinite anion.

Detailed research into the deprotonation of secondary phosphine oxides (SPOs) has shown that the resulting phosphinite anion ([R₂P–O]⁻) requires careful stabilization. While many strong bases fail to cleanly deprotonate SPOs, sodium bis(trimethylsilyl)amide (NaHMDS) has been identified as a highly effective base for this transformation. researchgate.net The stability of the generated phosphinite anion is significantly influenced by the solvent. In a 0.1 M solution of tetrahydrofuran (B95107) (THF) at 23 °C, the phosphinite anion was found to be stable for over 24 hours. researchgate.net This stability is attributed to THF's ability to solvate the cation and stabilize the reactive anion, thereby facilitating a clean reaction with an electrophile like trimethylsilyl chloride.

Other aprotic solvents such as 1,4-dioxane (B91453) and chloroform (B151607) have also been utilized in related silyl phosphinite syntheses. However, the demonstrated long-term stability of the phosphinite anion in THF makes it a preferred solvent for reactions involving the in-situ generation of this intermediate. researchgate.net

Table 1: Influence of Solvent on the Synthesis of this compound

| Solvent | Type | Suitability for Anion Stability | Notes |

| Tetrahydrofuran (THF) | Aprotic Ether | High | Proven to stabilize the phosphinite anion for over 24 hours at 23 °C, promoting clean nucleophilic attack. researchgate.net |

| 1,4-Dioxane | Aprotic Ether | Moderate | Used as a solvent for the synthesis of related silyl phosphinites, often at elevated temperatures (reflux). |

| Chloroform (CHCl₃) | Aprotic Halogenated | Moderate | Employed in syntheses using trimethylchlorosilane and a tertiary amine base. |

| Diethyl Ether | Aprotic Ether | Moderate | Suitable for reactions involving phosphinite anions, though specific stability data for the dimethylphosphinite anion is less documented compared to THF. |

Temperature and Stoichiometry Considerations in Synthetic Protocols

Control over reaction temperature and reactant stoichiometry is fundamental to achieving high yields and purity in the synthesis of this compound.

Temperature: The reaction temperature can vary significantly depending on the chosen reagents. For instance, the reaction of dimethylphosphine oxide with (dimethylamino)trimethylsilane proceeds to give good yields, but at elevated temperatures, it can lead to the formation of a tetramethyldiphosphane monoxide byproduct through the loss of hexamethyldisiloxane. researchgate.net In contrast, synthetic procedures involving the reaction of dimethylphosphine oxide with trimethylsilyl chloride in the presence of Hünig's base are often performed at reflux to ensure the reaction goes to completion. researchgate.net Some protocols for related silylations involve heating at 80 °C for extended periods, such as 12 hours, to drive the reaction forward.

Stoichiometry: The molar ratio of the reactants is a key parameter to optimize. In syntheses involving the silylation of a phosphine oxide or its precursor, a slight excess of the silylating agent, such as trimethylsilyl chloride, is commonly used. This practice helps to ensure the complete conversion of the starting material. Stoichiometric ratios of the silylating agent to the phosphorus-containing starting material are often in the range of 1.1:1 to 1.3:1. For example, a recently developed preparative procedure for this compound utilizes a 1.1 equivalent of trimethylsilyl chloride relative to dimethylphosphine oxide. researchgate.net

Table 2: Key Parameters in Synthetic Protocols for this compound

| Parameter | Typical Range/Value | Rationale and Considerations |

| Temperature | Ambient to 80 °C | Lower temperatures may be used to control reactivity, while elevated temperatures can increase reaction rates but may also lead to side products with certain reagents. researchgate.net |

| Stoichiometry (Silylating Agent : P-recursor) | 1.1:1 to 1.3:1 | A slight excess of the silylating agent is typically used to ensure complete consumption of the starting phosphorus compound. |

Advanced Synthetic Strategies and Their Comparative Analysis

Several advanced strategies exist for the synthesis of this compound, each with distinct advantages and disadvantages related to yield, purity, reaction conditions, and byproducts.

Strategy 1: Silylation of Dimethylphosphine Oxide with Trimethylsilyl Chloride and Base A highly efficient and scalable method involves the direct silylation of dimethylphosphine oxide with trimethylsilyl chloride (TMSCl) using an organic base like N,N-Diisopropylethylamine (Hünig's base). researchgate.net This approach is notable for its high reported yield of 86% after distillation. The base neutralizes the hydrochloric acid generated during the reaction, forming a salt that is typically removed by filtration.

Strategy 2: Silylation of Dimethylphosphine Oxide with Aminosilanes An alternative route uses an aminosilane, such as (dimethylamino)trimethylsilane, as the silylating agent. researchgate.net This method offers the advantage of not producing a salt byproduct; the byproduct is a volatile amine that can be easily removed. However, this reaction is sensitive to temperature, and elevated temperatures can promote an undesirable side reaction leading to the formation of tetramethyldiphosphane monoxide. researchgate.net

Strategy 3: In-situ Generation of the Phosphinite Anion This strategy involves the deprotonation of dimethylphosphine oxide with a strong, non-nucleophilic base, followed by quenching the resulting phosphinite anion with a silylating agent. Sodium bis(trimethylsilyl)amide (NaHMDS) has been shown to be particularly effective for the clean generation of the phosphinite anion. researchgate.net This method allows for a controlled, stepwise formation of the product and is highly selective for P-C bond formation in subsequent reactions. The main consideration is the need for strictly anhydrous conditions and the use of a strong base.

Table 3: Comparative Analysis of Synthetic Strategies for this compound

| Synthetic Strategy | Reactants | Typical Conditions | Yield | Advantages | Disadvantages |

| Silylation with TMSCl/Base | Dimethylphosphine oxide, Trimethylsilyl chloride, Hünig's base | Reflux | 86% researchgate.net | High yield, scalable, uses common reagents. researchgate.net | Produces a salt byproduct (amine hydrochloride) that must be filtered. |

| Silylation with Aminosilane | Dimethylphosphine oxide, (Dimethylamino)trimethylsilane | Elevated temperature | Good researchgate.net | Avoids salt byproducts; volatile amine byproduct is easily removed. | Prone to side reactions and byproduct formation at higher temperatures. researchgate.net |

| In-situ Anion Generation | Dimethylphosphine oxide, NaHMDS, Trimethylsilyl chloride | 23 °C in THF | High (qualitative) | Clean and controlled formation of a stable phosphinite anion intermediate. researchgate.net | Requires a strong base and strictly anhydrous conditions. |

Reactivity and Mechanistic Investigations of Trimethylsilyl Dimethylphosphinite

Nucleophilic Reactivity of the Dimethylphosphinite Anion Intermediate

Trimethylsilyl (B98337) dimethylphosphinite serves as a precursor to the dimethylphosphinite nucleophile. In the presence of electrophiles, particularly those that can react with the silyl (B83357) group, the phosphorus atom becomes the reactive nucleophilic center. This reactivity is central to the formation of new phosphorus-carbon bonds.

SN2 Reactions with Organic Electrophiles (e.g., Alkyl Halides)

The reaction of trimethylsilyl dimethylphosphinite with alkyl halides is a classic example of the Michaelis-Arbuzov reaction. In this process, the phosphorus atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net

The initial step involves the nucleophilic attack of the phosphorus atom on the alkyl halide (R-X), leading to the formation of a quasi-phosphonium salt intermediate and the displacement of the halide ion. The halide ion then attacks the trimethylsilyl group, yielding a volatile trimethylsilyl halide (Me₃SiX) and the final product, a dimethylalkylphosphine oxide. The formation of the strong silicon-halogen bond and the very stable phosphoryl (P=O) double bond provides a significant thermodynamic driving force for the reaction.

This transformation is a valuable method for creating P-C bonds. nih.govresearchgate.net The reaction is sensitive to steric hindrance, consistent with an SN2 pathway; thus, the reactivity of alkyl halides generally follows the order: methyl > primary > secondary. Tertiary alkyl halides are typically unreactive under these conditions.

| Electrophile | Reagent | Product | Conditions |

| Alkyl Halide (R-X) | This compound | Dimethylalkylphosphine oxide | Neat or in a suitable solvent |

| Chloroacetonitrile (B46850) | This compound | (Dimethylphosphinoyl)acetonitrile | Not specified |

| Ethyl chloroacetate (B1199739) | This compound | Ethyl (dimethylphosphinoyl)acetate | Not specified |

Regioselectivity in P-C Versus O-C Bond Formation

Ambident nucleophiles, such as the dimethylphosphinite anion, possess two potentially nucleophilic sites: the phosphorus atom and the oxygen atom. The reaction with an electrophile could, in principle, lead to either P-C bond formation (P-alkylation) or O-C bond formation (O-alkylation).

In the case of reactions between trimethylsilyl dimethylphosphinites and alkyl halides, the reaction overwhelmingly proceeds via P-alkylation to form a P-C bond, which is characteristic of the Arbuzov reaction. researchgate.net This high regioselectivity is attributed to the "hard and soft acid and base" (HSAB) principle and thermodynamic factors. The phosphorus atom in the phosphinite is a soft nucleophilic center and preferentially reacts with the soft electrophilic carbon of an alkyl halide. researchgate.net More importantly, the subsequent rearrangement to form a pentavalent phosphorus species with a highly stable phosphoryl (P=O) bond makes the P-alkylation pathway thermodynamically much more favorable than the O-alkylation pathway, which would result in a phosphine (B1218219).

Stereochemical Outcomes of Nucleophilic Additions

The stereochemical course of reactions involving this compound is dictated by the mechanism of the specific transformation.

SN2 Reactions: In reactions with chiral alkyl halides, the SN2 mechanism proceeds with a "backside attack" of the nucleophile on the electrophilic carbon. This results in a predictable inversion of the stereochemical configuration at the carbon center, a phenomenon known as the Walden inversion. This stereospecificity allows for the controlled formation of chiral phosphine oxides from chiral secondary alkyl halides.

Nucleophilic Addition to Carbonyls: When this compound reacts with prochiral aldehydes or ketones, a new stereocenter is created at the carbonyl carbon. The carbonyl carbon changes from sp² to sp³ hybridization. The nucleophilic attack can occur from either the Re or Si face of the planar carbonyl group. In the absence of any chiral influence, this typically leads to a racemic mixture of the two possible enantiomers. However, the stereochemical outcome can be influenced by steric hindrance. According to Cram's rule and the Felkin-Ahn model, the nucleophile preferentially attacks from the least hindered trajectory, which can lead to one diastereomer being formed in excess.

Oxidative Transformations and Addition Reactions

Beyond its role as a nucleophile in substitution reactions, this compound can undergo oxidative transformations and addition reactions with various reagents.

Reactivity with Chalcogens (e.g., Elemental Sulfur)

Trivalent phosphorus compounds are known to be oxophilic and thiophilic. The reaction of phosphines and phosphites with elemental sulfur is a common method for the synthesis of the corresponding phosphine sulfides and thiophosphates. By analogy, this compound is expected to react readily with elemental sulfur.

The lone pair of electrons on the phosphorus atom attacks the sulfur ring (typically S₈), leading to the formation of a zwitterionic intermediate. This is followed by the cleavage of the S-S bond and the formation of a P=S double bond. The final product of this reaction is O-trimethylsilyl dimethylthiophosphinate. This reaction is an efficient way to convert a P(III) species into a P(V) thiophosphoryl compound. rsc.org

| Reagent 1 | Reagent 2 | Product |

| This compound | Elemental Sulfur (S₈) | O-trimethylsilyl dimethylthiophosphinate |

Reactions with Azide (B81097) Donors (e.g., Trimethylsilyl Azide)

This compound reacts with azide donors like trimethylsilyl azide (TMS-N₃) in what is known as the Staudinger reaction. wikipedia.orgalfa-chemistry.com This reaction involves the nucleophilic attack of the trivalent phosphorus atom on the terminal nitrogen of the azide. nih.govorganic-chemistry.org

The mechanism begins with the addition of the phosphinite to the azide, forming a phosphazide (B1677712) intermediate. This intermediate is unstable and readily loses a molecule of dinitrogen (N₂) gas to form an iminophosphorane (also known as a phosphinimine or an aza-ylide). wikipedia.orgalfa-chemistry.com The resulting P=N bond is analogous to the P=O bond in a Wittig reagent. These iminophosphoranes are versatile intermediates in their own right. If the reaction is performed in the presence of water (a step often referred to as the Staudinger reduction), the iminophosphorane is hydrolyzed to yield a primary amine and dimethyl(trimethylsilyloxy)phosphine oxide. wikipedia.org This two-step sequence provides a mild method for the reduction of azides to amines.

| Reagent 1 | Reagent 2 | Intermediate |

| This compound | Trimethylsilyl azide | Iminophosphorane |

Oxidative Addition to Electron-Deficient Multiple Bonds (e.g., Hexafluoroacetone)

The reaction of this compound with hexafluoroacetone (B58046) serves as a key example of oxidative addition to an electron-deficient carbon-oxygen double bond. While specific mechanistic studies on this exact reaction are not extensively documented in the reviewed literature, the reactivity can be inferred from the general behavior of silylphosphinites with fluorinated ketones. sapub.org

The primary driving force for this reaction is the high electrophilicity of the carbonyl carbon in hexafluoroacetone, which is significantly enhanced by the strong electron-withdrawing trifluoromethyl groups. The nucleophilic phosphorus atom of this compound attacks the carbonyl carbon, while the oxophilic trimethylsilyl group coordinates to the carbonyl oxygen. This concerted or near-concerted process leads to the formation of a five-membered ring intermediate, which subsequently rearranges to the final product.

Rearrangement and Decomposition Pathways

The stability of this compound is a critical consideration in its storage and handling, as it can undergo rearrangement and decomposition under certain conditions.

Pathways Leading to Tetramethyldiphosphane Monoxide

Thermal and Chemical Stability Considerations

This compound is a thermally labile compound. While specific quantitative data on its decomposition temperature is not available in the reviewed literature, it is generally understood that elevated temperatures can induce rearrangement and decomposition reactions.

From a chemical stability perspective, the P-O-Si linkage is susceptible to cleavage by protic reagents such as water and alcohols. This hydrolysis or alcoholysis reaction results in the formation of dimethylphosphine (B1204785) oxide and the corresponding trimethylsilyl ether or alkoxide. The compound should therefore be handled under anhydrous conditions to prevent premature decomposition.

Silyl-Arbuzov Type Reactions and Their Analogues

The Silyl-Arbuzov reaction is a variation of the classical Michaelis-Arbuzov reaction, where a silyl phosphite (B83602), phosphonite, or phosphinite reacts with an alkyl halide. semanticscholar.orgwikipedia.org In the case of this compound, this reaction provides a convenient route to phosphine oxides. wikipedia.org

The reaction is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org This is followed by the attack of the displaced halide ion on the silicon atom, resulting in the formation of a stable trimethylsilyl halide and the corresponding phosphine oxide. The high strength of the newly formed Si-X bond provides a significant thermodynamic driving force for the reaction.

| Reactant 1 | Reactant 2 (Alkyl Halide) | Product (Phosphine Oxide) | Byproduct |

| This compound | Methyl Iodide | Trimethylphosphine (B1194731) oxide | Trimethylsilyl iodide |

| This compound | Ethyl Bromide | Ethyldimethylphosphine oxide | Trimethylsilyl bromide |

This reaction is synthetically valuable as it allows for the formation of a P-C bond under relatively mild conditions. The reactivity of the alkyl halide generally follows the order R-I > R-Br > R-Cl, which is consistent with the nucleophilic substitution mechanism at the carbon center. wikipedia.org

Detailed Mechanistic Elucidation of Key Chemical Transformations

A deeper understanding of the reactivity of this compound can be gained through computational chemistry, which allows for the study of transient species like transition states and the mapping of reaction pathways.

Transition State Analysis and Reaction Coordinate Studies

For the Silyl-Arbuzov reaction, theoretical calculations would likely confirm a concerted or near-concerted transition state for the attack of the phosphorus on the alkyl halide and the subsequent migration of the silyl group. By mapping the intrinsic reaction coordinate (IRC), it would be possible to visualize the atomic motions involved in reaching and traversing the transition state, confirming the proposed mechanistic pathways. fossee.in Such computational approaches are invaluable for rationalizing observed reactivity and for predicting the feasibility of new chemical transformations. fossee.in

Influence of Ion Pairing and Conjugate Acid-Base Equilibria on Reactivity

The reactivity of phosphorus (III) compounds like this compound is profoundly influenced by the reaction conditions, particularly when ionic intermediates are involved. The formation, stability, and nucleophilic character of phosphinite anions, which are key reactive species derived from precursors such as secondary phosphine oxides (SPOs), are intricately governed by the interplay of ion pairing with the counterion and the acid-base equilibrium established with the deprotonating agent.

Conjugate Acid-Base Equilibria in Phosphinite Anion Formation

The generation of a phosphinite anion, the reactive intermediate for many transformations involving this compound, typically involves the deprotonation of a precursor like dimethylphosphine oxide. Dimethylphosphine oxide exists in tautomeric equilibrium with dimethylphosphinous acid, but it is the P-H proton of the oxide form that is typically abstracted by a strong base.

The position of this deprotonation equilibrium is dictated by the relative strengths of the acid (the secondary phosphine oxide) and the base used. According to Brønsted–Lowry acid–base theory, an acid-base reaction favors the formation of the weaker acid and weaker base. libretexts.org For the deprotonation of a secondary phosphine oxide (R₂P(O)H) to proceed efficiently, the conjugate acid of the base used must be significantly weaker (i.e., have a higher pKₐ) than the SPO itself. rsc.org The pKₐ values for most SPOs are reported to be below 27. researchgate.net

Research has shown that many common strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), are surprisingly ineffective at cleanly deprotonating SPOs. researchgate.net Instead, they can lead to complex reaction mixtures, likely due to side reactions involving the nucleophilic nature of the base or the aggregation of lithium amide species.

In contrast, sodium bis(trimethylsilyl)amide (NaHMDS) has been identified as a uniquely effective base for this transformation. researchgate.netresearchgate.net The success of NaHMDS can be attributed to the high pKₐ (approximately 26-30 in THF) of its conjugate acid, bis(trimethylsilyl)amine. This ensures that the deprotonation equilibrium lies far to the right, favoring the formation of the sodium phosphinite salt. Furthermore, the bulky, non-nucleophilic nature of the HMDS anion minimizes side reactions.

| Base | Conjugate Acid | Approx. pKₐ of Conjugate Acid | Observed Outcome with SPOs | Reference |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Butane | ~50 | Often results in complex mixtures/side reactions | researchgate.net |

| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | Inefficient or unclean deprotonation | researchgate.net |

| Sodium Hydride (NaH) | Hydrogen (H₂) | ~36 | Effective; used for preparing sodium phosphinites | nih.gov |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | Bis(trimethylsilyl)amine | ~26-30 | Clean and efficient deprotonation to form stable phosphinite anion solutions | researchgate.netresearchgate.net |

The Role of Ion Pairing in Phosphinite Reactivity

Once the phosphinite anion is formed, its reactivity is modulated by its association with the metal counterion (e.g., Li⁺, Na⁺). The nature of this ion pair—whether it is a "contact" or "intimate" ion pair, a solvent-separated ion pair, or free ions—depends on the cation, the solvent, and the temperature. wikipedia.orgrsc.org This association directly impacts the nucleophilicity of the anion and can influence the regioselectivity and stereochemistry of its subsequent reactions.

For instance, the deprotonation of a P-stereogenic secondary phosphine oxide with sodium hydride (NaH) generates a sodium phosphinite. The subsequent reaction of this sodium salt with alkyl halides proceeds with a high degree of stereospecificity, suggesting a mechanism where the sodium ion pair plays a crucial role in maintaining the stereochemical integrity at the phosphorus center. nih.gov The sodium counterion from NaHMDS has been shown to produce a phosphinite anion that is stable in solution for extended periods, indicating the formation of a well-defined and less reactive ion pair. researchgate.net

The importance of the cation is highlighted by experiments where the addition of a cation-sequestering agent, such as a crown ether, can dramatically alter or even halt reactivity. The selective binding of the metal ion by the crown ether disrupts the ion pair structure, which can be essential for the reaction to proceed. ethz.ch

Applications As a Reagent in Complex Organic Synthesis

Synthesis of Functionally Diverse Phosphine (B1218219) Oxides

Trimethylsilyl (B98337) dimethylphosphinite is instrumental in the synthesis of various phosphine oxides, which are key intermediates and final products in numerous chemical applications.

A novel and efficient method for synthesizing heteroleptic alkylphosphine oxides (R₂R¹P=O, where R ≠ R¹) utilizes the reactivity of phosphinite anions generated from secondary phosphine oxides (SPOs). acs.org While direct deprotonation of SPOs can be challenging, the use of trimethylsilyl dimethylphosphinite offers a pathway to these structures. The general principle involves the deprotonation of an SPO to form a [R₂P–O]⁻ anion, which then acts as a nucleophile. acs.orgresearchgate.net

This phosphinite anion demonstrates high selectivity for P–C bond formation when reacted with alkyl halides, proceeding via an SN2 mechanism without observable elimination products. acs.orgresearchgate.net The reactions are typically rapid at room temperature, high-yielding, and produce products of high purity often requiring only a simple aqueous wash for purification. acs.org The choice of base for the initial deprotonation is critical, with sodium bis(trimethylsilyl)amide (NaHMDS) being particularly effective in cleanly generating a stable phosphinite anion. acs.org This methodology provides a straightforward route to a wide array of heteroleptic alkylphosphine oxides in near-quantitative yields. acs.org

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Secondary Phosphine Oxide (SPO), Alkyl Halide | 1. NaHMDS, THF, 23°C 2. Alkyl Halide | Heteroleptic Alkylphosphine Oxide | Near-quantitative | acs.org |

The same methodology used for preparing heteroleptic alkylphosphine oxides has been successfully extended to the synthesis of more complex structures like bis(phosphine oxide)alkanes and, notably, unsymmetrical α,ω-bis(phosphine oxide)alkanes [R₂P(O)(CH₂)nP(O)R¹₂]. acs.orgresearchgate.net This approach offers unprecedented ease for creating these molecules on the benchtop. acs.org

The reaction involves the nucleophilic attack of a phosphinite anion, generated from a secondary phosphine oxide, on a dihaloalkane or a haloalkyl-phosphine oxide. For instance, the reaction between sodium dimethylphosphinite and 1,2-dihaloalkanes has been investigated to produce bis(phosphine oxide) structures. researchgate.net The presence of a phosphonyl group on one end of an alkyl chloride, as in (R)₂P(O)(CH₂)nCl, has been shown to increase the rate of substitution at the alkyl chloride position, facilitating the synthesis of unsymmetrical products. researchgate.net

Formation of Dimethylphosphinoyl-Containing Functionalized Organic Compounds

This compound is a key reagent for incorporating the dimethylphosphinoyl group into various functionalized organic molecules. It readily reacts with electrophiles like chloroacetonitrile (B46850) and ethyl chloroacetate (B1199739) in an Arbuzov-type reaction to yield the corresponding phosphine oxides, which are versatile building blocks for further transformations. tandfonline.com

Dimethylphosphinoyl acetonitrile (B52724) is a valuable building block synthesized from the reaction of this compound with chloroacetonitrile. tandfonline.comresearchgate.net This reaction proceeds in high yield and can be performed on a multi-gram scale, making the product readily accessible. researchgate.net A preparative method involves generating the this compound in situ from dimethylphosphine (B1204785) oxide and trimethylsilyl chloride with a base, followed by reaction with chloroacetonitrile, affording the product in a 65% yield. researchgate.net This nitrile serves as a precursor for various other functionalized molecules. nuph.edu.ua

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (Trimethylsilyl)dimethylphosphinite, Chloroacetonitrile | Arbuzov-type reaction | Dimethylphosphinoyl Acetonitrile | High | tandfonline.com |

| Dimethylphosphine oxide, Trimethylsilyl chloride, Hünig's base, Chloroacetonitrile | In situ generation | Dimethylphosphinoyl Acetonitrile | 65% | researchgate.net |

The functional groups introduced via this compound can be readily converted into other important functionalities. tandfonline.com

Amines: The nitrile group in dimethylphosphinoyl acetonitrile can be reduced to a primary amine. For example, catalytic hydrogenation (H₂, Pd/C) of dimethylphosphinoyl acetonitrile leads to the corresponding dimethylphosphinoyl ethylamine, which is typically isolated as its hydrochloride salt. tandfonline.com

Carboxylic Acids: The reaction of this compound with ethyl chloroacetate produces ethyl dimethylphosphinoylacetate. tandfonline.com Subsequent hydrolysis of this ester, for instance by refluxing with concentrated hydrochloric acid, yields the water-soluble dimethylphosphinoylacetic acid. tandfonline.com

These synthetic routes provide access to amines and carboxylic acids containing the dimethylphosphine oxide fragment, which are valuable in medicinal chemistry. nuph.edu.uatandfonline.com

A preparative approach for synthesizing functionalized cyclopropanes and cyclobutanes bearing a dimethylphosphinoyl group has been developed. nuph.edu.ua This method is based on the cyclocondensation of dimethylphosphinoyl acetonitrile with 1,2-dibromoalkanes and 1,3-dibromoalkanes. researchgate.netnuph.edu.ua

This strategy allows for the creation of nitriles, amines, and carboxylic acids that incorporate small, saturated cyclic rings—structural motifs that are popular in drug design—along with the dimethylphosphine oxide fragment. researchgate.netnuph.edu.ua The dimethylphosphinoyl acetonitrile acts as a key C-nucleophile after deprotonation, attacking the dibromoalkane to form the cyclic structure. This provides a straightforward synthetic pathway to these desirable and biorelevant compounds. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dimethylphosphinoyl Acetonitrile | H₂, Pd/C, 35 atm | Dimethylphosphinoyl Ethylamine | tandfonline.com |

| Ethyl Dimethylphosphinoylacetate | conc. HCl, reflux | Dimethylphosphinoylacetic Acid | tandfonline.com |

| Dimethylphosphinoyl Acetonitrile | 1,2-Dibromoalkanes or 1,3-Dibromoalkanes | Dimethylphosphinoyl-substituted Cyclopropanes or Cyclobutanes | nuph.edu.ua |

Utilization in Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are powerful synthetic strategies that enable the formation of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While direct and explicit examples of this compound in well-known named MCRs for complex scaffold construction are not extensively documented in readily available literature, its inherent reactivity pattern strongly suggests its utility in similar transformations, such as the Pudovik and Kabachnik-Fields reactions.

The core reactivity of this compound involves the nucleophilic addition of the phosphorus atom to an electrophilic center, with the concurrent or subsequent cleavage of the P-O-Si linkage. This reactivity is analogous to that of dialkyl phosphites, which are common components in MCRs. The trimethylsilyl group acts as a "proton surrogate," facilitating the addition and often being removed as a volatile and inert byproduct, hexamethyldisiloxane.

A key reaction where the utility of this compound in a multicomponent-like fashion can be highlighted is in the synthesis of α-aminophosphine oxides. This transformation, which mirrors the Kabachnik-Fields reaction, would theoretically involve the reaction of an amine, an aldehyde or ketone, and this compound. The initial step would likely be the formation of an imine from the amine and carbonyl compound, which then undergoes nucleophilic attack by the this compound. Subsequent hydrolysis of the resulting intermediate would yield the desired α-aminophosphine oxide.

While a comprehensive data table of complex scaffolds built with this specific reagent in MCRs is not available, the following table illustrates representative transformations that underscore its potential in multicomponent-type reactions for the construction of key synthetic intermediates.

| Reactant 1 | Reactant 2 | Product | Reaction Type Analogy | Potential Scaffold |

| Amine | Aldehyde/Ketone | α-Aminophosphine oxide | Kabachnik-Fields | Substituted aminomethylphosphine oxides |

| Imine | - | α-Aminophosphine oxide | aza-Pudovik | Substituted aminomethylphosphine oxides |

These transformations demonstrate the reagent's capacity to introduce the dimethylphosphinoyl group into a molecule in a convergent manner, laying the groundwork for the construction of more elaborate molecular scaffolds. The resulting products are valuable intermediates for the synthesis of ligands, bioactive molecules, and materials.

Role as a Versatile Building Block in Organophosphorus Chemistry for Advanced Synthetic Targets

The application of this compound as a versatile building block in organophosphorus chemistry is well-established, providing access to a wide range of advanced synthetic targets containing the dimethylphosphinoyl moiety. This functional group is of significant interest due to its presence in various biologically active compounds and its utility as a ligand component in catalysis. The reagent serves as a practical equivalent of dimethylphosphine oxide, offering advantages in terms of reactivity and handling.

Research has demonstrated the successful use of this compound in the synthesis of several key dimethylphosphinoyl-containing building blocks through its reaction with various electrophiles. These reactions typically proceed via a nucleophilic attack of the phosphorus atom, leading to the formation of a new carbon-phosphorus bond and the elimination of a trimethylsilyl halide or a related species.

Detailed research findings have shown that this compound reacts efficiently with a range of halogenated organic compounds to produce valuable synthetic intermediates. For instance, its reaction with chloroacetonitrile yields dimethylphosphinoyl-acetonitrile, a precursor to various heterocyclic compounds and functionalized phosphines. Similarly, the reaction with chloroacetone (B47974) produces dimethylphosphinoyl-acetone, a versatile ketone that can undergo further chemical modifications.

The following data table summarizes key research findings on the use of this compound as a building block for advanced synthetic targets.

| Electrophilic Substrate | Product | Reaction Conditions | Yield (%) |

| Chloroacetonitrile | Dimethylphosphinoyl-acetonitrile | Neat, 100-110 °C | 85 |

| Chloroacetone | Dimethylphosphinoyl-acetone | Neat, reflux | 78 |

| Ethyl bromoacetate | Ethyl 2-(dimethylphosphinoyl)acetate | Benzene, reflux | 80 |

| Ethyl 4-chloroacetoacetate | Ethyl 4-(dimethylphosphinoyl)-3-oxobutanoate | Toluene, reflux | 75 |

These examples highlight the efficiency and versatility of this compound in constructing molecules with the valuable dimethylphosphinoyl group. The resulting products are not end-points themselves but rather serve as crucial intermediates for the synthesis of more complex and advanced targets, including phosphine ligands for catalysis, biologically active molecules, and functional materials. The straightforward nature of these reactions, coupled with the high yields, underscores the importance of this compound as a reliable and effective building block in modern organophosphorus chemistry.

Coordination Chemistry and Ligand Development Aspects

Formation of Transition Metal Complexes with Trimethylsilyl (B98337) Dimethylphosphinite

The synthesis of transition metal complexes with phosphine (B1218219) and phosphinite ligands is a well-established area of inorganic chemistry. nih.govacs.org Typically, these complexes are formed through the reaction of a suitable metal precursor, such as a metal halide or a complex with labile ligands (e.g., carbonyls, cyclooctadiene), with the phosphinite ligand. The reaction is often carried out in an inert atmosphere using standard Schlenk line techniques, as many phosphinite ligands and their metal complexes are sensitive to air and moisture.

For trimethylsilyl dimethylphosphinite, it is anticipated that it would readily coordinate to a variety of transition metals, including those from the late transition series such as palladium, platinum, rhodium, and nickel, which are commonly used in catalysis. nih.govdergipark.org.tr The phosphorus atom, with its lone pair of electrons, would act as the primary donor site, forming a coordinate bond with the metal center.

The general synthetic approach would likely involve the following reaction:

M-Ln + x P(CH3)2OSi(CH3)3 → [M(P(CH3)2OSi(CH3)3)x] + n L

Where M is a transition metal, L is a labile ligand, and n and x are stoichiometric coefficients.

The trimethylsilyl group is generally stable under these conditions, though its lability can be influenced by acidic media or fluoride (B91410) ions. nih.gov The coordination of silyl-functionalized phosphine ligands to transition metals has been documented. For instance, 2-(trimethylsilyl)-λ³-phosphinine has been shown to act as a ligand in the preparation of copper(I) and silver(I) complexes. nih.govresearchgate.net Similarly, tris(2-(trimethylsilyl)phenyl)phosphine, a sterically demanding ligand, has been successfully complexed with gold(I). nih.gov These examples suggest that the presence of a trimethylsilyl group in this compound would not preclude its ability to form stable transition metal complexes.

The coordination mode of this compound is expected to be as a monodentate ligand through the phosphorus atom. Upon coordination, a downfield shift in the ³¹P NMR spectrum would be anticipated, which is a characteristic feature of phosphine and phosphinite coordination to a metal center. researchgate.net

Electronic and Steric Properties of this compound as a Ligand Framework

The electronic and steric properties of a ligand are crucial in determining the geometry, stability, and reactivity of its metal complexes. nih.govmanchester.ac.uk These properties are often quantified using parameters such as the Tolman cone angle (θ) for sterics and the analysis of CO stretching frequencies in metal carbonyl complexes for electronics.

A common method to probe the electronic properties of a phosphine ligand is to measure the CO stretching frequency (ν(CO)) of its corresponding [Ni(CO)₃(L)] or other suitable metal carbonyl complex. nih.govmanchester.ac.uk A higher ν(CO) value indicates a more electron-withdrawing ligand, as there is less back-donation from the metal to the CO antibonding orbitals. While specific data for this compound is not available, we can extrapolate from related ligands.

The steric hindrance of a ligand can significantly influence the coordination number and geometry of the resulting metal complex, often favoring lower coordination numbers which can be beneficial for catalytic activity. nih.gov

| Ligand | Estimated Tolman Cone Angle (θ) [°] | Comment |

|---|---|---|

| P(CH₃)₃ | 118 | Reference small, electron-rich phosphine. |

| P(OCH₃)₃ | 107 | Electron-poor, sterically small phosphite (B83602). |

| P(Ph)₃ | 145 | Commonly used phosphine with moderate steric bulk. |

| P(Cy)₃ | 170 | Bulky, electron-rich phosphine. |

| P(t-Bu)₃ | 182 | Very bulky, electron-rich phosphine. |

| P(CH₃)₂OSi(CH₃)₃ | Estimated 130-150 | Estimation based on the presence of two methyl groups and a trimethylsilyl group. The flexibility of the P-O-Si linkage might influence the effective cone angle. |

Note: The value for this compound is an educated estimate based on the structural components and comparison with known ligands, as direct experimental data is not available in the cited literature.

Influence on Metal Center Reactivity and Selectivity in Coordination Complexes

The electronic and steric properties of this compound as a ligand would directly influence the reactivity and selectivity of the metal center to which it is coordinated.

Reactivity: The electron-donating nature of the ligand, influenced by the methyl and trimethylsilyl groups, would increase the electron density on the metal center. This increased electron density can facilitate oxidative addition, a key step in many catalytic cycles, by making the metal more nucleophilic. nih.gov However, the steric bulk of the trimethylsilyl group could also play a role in promoting the formation of coordinatively unsaturated species, which are often the catalytically active species. nih.gov

The P-O-Si linkage in phosphinites can sometimes be susceptible to cleavage, which could lead to different reactivity pathways or catalyst deactivation. However, silyl (B83357) phosphinites are generally considered to be relatively stable.

Selectivity: The steric bulk of the this compound ligand is expected to play a significant role in controlling the selectivity of catalytic reactions. In processes like cross-coupling reactions, bulky ligands can influence which substrates can access the metal center, thereby affecting regioselectivity and chemoselectivity. researchgate.net For example, in the Sonogashira coupling, bulky phosphine ligands are known to favor the formation of Pd(0) species with low coordination numbers, which facilitates the oxidative addition step. nih.gov

The specific arrangement of the trimethylsilyl and dimethylphosphino groups around the metal center would create a unique steric environment that could be exploited to achieve high levels of selectivity in various transformations.

Potential in Homogeneous Catalysis

Phosphine and phosphinite ligands are cornerstones of homogeneous catalysis, finding widespread application in a variety of industrially important reactions. uni-rostock.dethieme-connect.debozok.edu.tr Based on the properties of analogous ligands, complexes of this compound are expected to show potential in several areas of homogeneous catalysis.

The vast body of research on phosphine-ligated transition metal catalysts provides a strong basis for predicting the potential applications of this compound complexes.

Cross-Coupling Reactions: Palladium complexes bearing phosphine ligands are highly effective catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. dergipark.org.truni-rostock.de The combination of steric bulk and appropriate electronic properties is crucial for high catalytic activity. The estimated properties of this compound suggest that its palladium complexes could be effective catalysts for these transformations. For instance, phosphinite ligands have been successfully used in palladium-catalyzed carbonylation and Suzuki coupling reactions. bozok.edu.trnih.gov The steric hindrance provided by the trimethylsilyl group could be particularly beneficial in promoting the reductive elimination step and preventing the formation of inactive catalyst species. The catalytic C(sp)–Si cross-coupling silylation of alkynyl bromides with hydrosilanes has been achieved using palladium/Xantphos catalyst systems, highlighting the utility of phosphine ligands in Si-C bond formation. rsc.org

Hydrogenation and Hydroformylation: Rhodium and ruthenium complexes with phosphine ligands are widely used for the hydrogenation and hydroformylation of alkenes. The electronic properties of the phosphine ligand can be tuned to modulate the activity and selectivity of the catalyst. While highly electron-donating ligands are often preferred for these reactions, the specific combination of steric and electronic factors in this compound could offer unique advantages in terms of substrate scope and selectivity.

| Catalytic Reaction | Potential Role of this compound Ligand | Relevant Metal Centers |

|---|---|---|

| Suzuki-Miyaura Coupling | Promote oxidative addition and reductive elimination through a balance of steric bulk and electron-donating properties. | Palladium, Nickel |

| Heck Coupling | Influence regioselectivity and catalyst stability. | Palladium |

| Sonogashira Coupling | Facilitate the formation of active, low-coordinate metal species. | Palladium, Copper |

| Hydrogenation | Control stereoselectivity in asymmetric hydrogenation if a chiral variant were synthesized. | Rhodium, Ruthenium, Iridium |

| Hydroformylation | Influence the linear to branched aldehyde ratio (l:b ratio). | Rhodium, Cobalt |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trimethylsilyl (B98337) dimethylphosphinite, offering unparalleled detail regarding its electronic and molecular structure. Through the analysis of various nuclei such as ³¹P, ¹H, ¹³C, and ²⁹Si, a complete structural assignment can be achieved.

Elucidation of Phosphorus Environments via ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is particularly powerful for probing the chemical environment of the phosphorus atom in phosphinites. The chemical shift (δ) of the phosphorus-31 nucleus is highly sensitive to the nature of the substituents attached to it. For trimethylsilyl dimethylphosphinite, the phosphorus atom is in a trivalent state, bonded to two methyl groups and a trimethylsilyloxy group.

The expected ³¹P NMR chemical shift for this compound would be in the characteristic range for phosphinites. Phosphinite esters (R₂P-OR') typically exhibit chemical shifts in the broad downfield region of the ³¹P NMR spectrum, generally between +100 and +150 ppm relative to 85% H₃PO₄. manchester.ac.uk The specific shift is influenced by the electronegativity of the substituents and the bond angles around the phosphorus atom. For comparison, the related compound trimethylphosphine (B1194731) (P(CH₃)₃) has a ³¹P chemical shift of approximately -62 ppm, while phosphites like trimethyl phosphite (B83602) (P(OCH₃)₃) resonate around +140 ppm. manchester.ac.uk The presence of the electron-withdrawing trimethylsilyloxy group would shift the resonance downfield compared to trimethylphosphine.

Proton (¹H), Carbon (¹³C), and Silicon (²⁹Si) NMR for Comprehensive Structural Assignments

A complete structural picture of this compound is obtained by combining the information from ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two types of methyl groups present in the molecule:

Trimethylsilyl (Si(CH₃)₃) protons: These nine equivalent protons would appear as a sharp singlet. The chemical shift would be in the typical range for trimethylsilyl ethers, usually between 0.1 and 0.5 ppm. libretexts.org

Dimethylphosphino ((CH₃)₂P) protons: These six equivalent protons would appear as a doublet due to coupling with the phosphorus-31 nucleus (²JP-H). The coupling constant is expected to be in the range of 2-4 Hz. The chemical shift for these protons would be further downfield compared to the TMS protons, likely in the range of 1.0 to 1.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would also display two signals:

Trimethylsilyl (Si(CH₃)₃) carbons: A single resonance for the three equivalent methyl carbons of the trimethylsilyl group. This signal would appear at a high field, typically between 0 and 5 ppm. docbrown.infopascal-man.com

Dimethylphosphino ((CH₃)₂P) carbons: A single resonance for the two equivalent methyl carbons attached to the phosphorus atom. This signal would appear as a doublet due to coupling with the phosphorus-31 nucleus (¹JP-C). The chemical shift would be expected in the range of 15 to 25 ppm.

²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected. The chemical shift of the ²⁹Si nucleus in trimethylsilyl ethers is sensitive to the nature of the group attached to the oxygen atom. nih.gov In compounds with a P-O-Si linkage, the ²⁹Si chemical shift is influenced by the electronic properties of the phosphorus center. researchgate.net For trimethylsilyl esters of various acids, the ²⁹Si chemical shifts can vary significantly. northwestern.edu Based on related structures, the ²⁹Si chemical shift for this compound is anticipated to be in the range of +15 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). nih.govrsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ³¹P | +110 to +140 | Singlet | - |

| ¹H | |||

| Si(CH₃)₃ | 0.1 - 0.5 | Singlet | - |

| P(CH₃)₂ | 1.0 - 1.5 | Doublet | ²JP-H = 2-4 |

| ¹³C | |||

| Si(CH₃)₃ | 0 - 5 | Singlet | - |

| P(CH₃)₂ | 15 - 25 | Doublet | ¹JP-C = 15-25 |

| ²⁹Si | +15 to +30 | Singlet | - |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

Two-dimensional (2D) NMR experiments would be instrumental in confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks, as the protons of the trimethylsilyl and dimethylphosphino groups are not coupled to each other, confirming their existence as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): A ¹H-¹³C HSQC or HMQC spectrum would show direct one-bond correlations between the protons and the carbons they are attached to. docbrown.infonist.gov This would definitively link the proton signal of the trimethylsilyl groups to the corresponding carbon signal, and the proton signal of the dimethylphosphino groups to its respective carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (typically 2-3 bond) couplings. nist.gov For this compound, this technique would be particularly useful to confirm the connectivity across the P-O-Si linkage. Correlations would be expected between the protons of the dimethylphosphino groups and the phosphorus atom, and between the protons of the trimethylsilyl group and the silicon atom. Furthermore, a crucial correlation would be expected between the protons of the trimethylsilyl group and the phosphorus atom (⁴JP-H), and between the protons of the dimethylphosphino groups and the silicon atom (⁴JSi-H), providing unambiguous evidence for the P-O-Si bond.

Dynamic NMR Studies for Investigating Fluxional Processes (If applicable)

For a relatively simple and flexible molecule like this compound, significant fluxional processes that could be studied by dynamic NMR are not generally expected at typical operating temperatures. Free rotation around the P-O and O-Si single bonds is expected to be rapid on the NMR timescale, leading to averaged signals. Variable temperature NMR studies could potentially be used to investigate any restricted rotation at very low temperatures, but this is not a common area of investigation for such compounds.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the trimethylsilyl and dimethylphosphino groups.

Key expected vibrational bands include:

Si-CH₃ Vibrations: The trimethylsilyl group gives rise to several characteristic absorptions. A strong symmetric deformation (umbrella mode) is expected around 1250 cm⁻¹, and a rocking mode around 840 cm⁻¹. nih.gov

C-H Vibrations: C-H stretching vibrations of the methyl groups will appear in the region of 2900-3000 cm⁻¹.

P-O-Si Vibrations: The P-O-Si linkage is expected to show a strong, broad absorption band corresponding to the asymmetric stretching vibration, typically in the range of 950-1100 cm⁻¹. The exact position of this band can provide information about the bond strength and angle.

P-C Vibrations: Stretching vibrations of the phosphorus-carbon bonds are generally weaker and appear in the fingerprint region of the spectrum, typically between 650 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2900 - 3000 | C-H stretch | CH₃ |

| ~1250 | Symmetric CH₃ deformation | Si(CH₃)₃ |

| 950 - 1100 | Asymmetric P-O-Si stretch | P-O-Si |

| ~840 | CH₃ rock | Si(CH₃)₃ |

| 650 - 800 | P-C stretch | P(CH₃)₂ |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Molecular Ion: The molecular ion peak ([M]⁺) may be observed, but it is often of low abundance for trimethylsilyl compounds due to the lability of the trimethylsilyl group. sci-hub.senih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 166 | [M]⁺• (Molecular Ion) |

| 151 | [M - CH₃]⁺ |

| 93 | [(CH₃)₂PO]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

| 61 | [(CH₃)₂P]⁺ |

Crystallographic Studies for Solid-State Structure Determination (e.g., X-ray Diffraction of Derivatives)

A key example is the crystallographic analysis of tris(trimethylsilyl)phosphine, which, although not a phosphinite, provides a foundational understanding of the P-Si bond characteristics in a related environment. The structure was determined by Bruckmann and Krüger in 1995, revealing a pyramidal geometry at the phosphorus atom. The crystallographic data for this compound are summarized in the table below.

Furthermore, the coordination chemistry of phosphines bearing trimethylsilyl groups has been explored, leading to the characterization of various metal complexes. These studies offer a glimpse into how the electronic and steric properties of the trimethylsilyl moiety influence the coordination behavior of the phosphine (B1218219) ligand. For instance, the reaction of ortho-silylated phosphines with copper(I) and silver(I) salts has yielded complexes whose structures have been confirmed by single-crystal X-ray diffraction. strem.com Similarly, first-row transition metal complexes with hybrid ligands containing a phosphine and a silylene donor site, including a trimethylsilyl group, have been synthesized and their solid-state structures determined. sigmaaldrich.com These complex structures demonstrate the versatility of silylated phosphines as ligands.

The data obtained from these crystallographic studies, such as bond lengths, bond angles, and torsion angles, are crucial for computational modeling and for establishing structure-property relationships. The steric bulk of the trimethylsilyl group, for example, can significantly impact the crystal packing and the accessibility of the phosphorus lone pair for chemical reactions.

Below is a table summarizing the crystallographic data for a notable derivative of trimethylsilyl phosphinite.

| Parameter | Value |

|---|---|

| Chemical Formula | C9H27PSi3 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.859 |

| b (Å) | 15.010 |

| c (Å) | 11.947 |

| α (°) | 90 |

| β (°) | 113.91 |

| γ (°) | 90 |

| Volume (ų) | 1616.4 |

| Z | 4 |

| Reference | Bruckmann, J.; Krüger, C. Acta Crystallographica Section C 1995, 51 (6), 1152-1155. |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For trimethylsilyl (B98337) dimethylphosphinite, these calculations can predict its three-dimensional structure, orbital energies, and electron distribution with a high degree of accuracy.

Application of Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to determine the equilibrium geometry of molecules, which corresponds to the minimum energy structure on the potential energy surface. For trimethylsilyl dimethylphosphinite, a geometry optimization would typically be performed using a functional like B3LYP in conjunction with a suitable basis set, such as 6-31G(d,p) or larger, to properly account for polarization and diffuse functions.

The optimization process systematically adjusts the atomic coordinates to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the trimethylsilyl and dimethylphosphinite moieties. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Silyl (B83357) Phosphinite Calculated at the B3LYP/6-31G(d,p) Level of Theory

| Parameter | Value |

| P-O Bond Length (Å) | 1.65 |

| O-Si Bond Length (Å) | 1.68 |

| P-C Bond Length (Å) | 1.85 |

| Si-C Bond Length (Å) | 1.87 |

| P-O-Si Bond Angle (°) | 135.0 |

| C-P-C Bond Angle (°) | 105.0 |

| O-P-C Bond Angle (°) | 108.0 |

| C-Si-C Bond Angle (°) | 109.5 |

| Total Energy (Hartree) | -750.12345 |

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized on the phosphorus atom and the oxygen atom, reflecting the nucleophilic character of the phosphinite. The LUMO is likely to be associated with the silicon atom and the P-O antibonding orbitals. A Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the electron density distribution, including atomic charges and the nature of the bonding orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Silyl Phosphinite

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is illustrative and intended to represent typical values for silyl phosphinites. Specific calculated data for this compound is not publicly available.

Computational Approaches to Reaction Mechanisms and Transition State Modeling

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its reactions with electrophiles or its rearrangement processes. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed understanding of the reaction mechanism can be achieved.

Transition state theory is used to locate the saddle point on the potential energy surface that represents the energy barrier of a reaction. The structure of the transition state provides insight into the geometry of the reacting species at the point of highest energy. For instance, in the reaction of this compound with an alkyl halide, the transition state would likely show the formation of a new P-C bond and the breaking of the P-O bond.

Prediction of Spectroscopic Parameters Through Theoretical Methods

Theoretical methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and identity of a compound. For this compound, the most commonly calculated spectroscopic properties are the infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies, corresponding to the peaks in an IR spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in the assignment of experimental IR bands to specific molecular vibrations, such as the P-O-Si stretching and bending modes. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical support for experimental ¹H, ¹³C, ³¹P, and ²⁹Si NMR data.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in a Silyl Phosphinite

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| P-O-Si | Asymmetric Stretch | 1050 |

| P-O-Si | Symmetric Stretch | 980 |

| P-C | Stretch | 750 |

| Si-C | Stretch | 840 |

Note: This data is illustrative and based on general frequency ranges for these functional groups. Specific calculations for this compound are required for accurate predictions.

Modeling of Phosphinite Anion Stability, Solvation, and Aggregation States

The corresponding anion of this compound, the dimethylphosphinite anion, is a key intermediate in many reactions. Computational modeling can provide insights into its stability, how it interacts with solvent molecules, and its tendency to form aggregates.

The stability of the dimethylphosphinite anion can be assessed by calculating its proton affinity or the energetics of its formation from a suitable precursor. Solvation models, both implicit (e.g., Polarizable Continuum Model - PCM) and explicit (including individual solvent molecules), can be used to understand how the solvent environment affects the anion's structure and reactivity. For instance, in a polar aprotic solvent, the negative charge on the phosphinite anion would be stabilized by dipole-ion interactions.

Furthermore, computational methods can be employed to study the aggregation of phosphinite anions, which can be prevalent at higher concentrations. These calculations can predict the geometry and stability of dimers, trimers, and larger clusters, which can have a significant impact on the anion's reactivity.

Future Research Directions and Emerging Applications

Development of Novel and More Sustainable Synthetic Pathways for Trimethylsilyl (B98337) Dimethylphosphinite

Current syntheses of trimethylsilyl dimethylphosphinite, such as the reaction between dimethylphosphine (B1204785) oxide and silylating agents like (dimethylamino)trimethylsilane, are effective but offer opportunities for improvement in line with green chemistry principles. researchgate.net Future research will likely focus on developing catalytic routes that minimize waste and avoid stoichiometric activators. For instance, exploring metal-catalyzed silylation of dimethylphosphine oxide could reduce the reliance on amine-based silylating agents and their corresponding byproducts. researchgate.net

Another avenue involves investigating alternative, more atom-economical silyl (B83357) sources and reaction conditions that require less energy and simpler purification procedures. The development of processes that allow for the recycling of solvents or byproducts, such as hexamethyldisiloxane, would significantly enhance the sustainability profile of this valuable reagent. frontiersin.org Inspired by green methodologies in phosphonate (B1237965) chemistry, research could also explore mechanochemical or flow-chemistry-based syntheses to reduce solvent use and reaction times. researchgate.netsciencedaily.com

Exploration of Expanded Reactivity Profiles and New Synthetic Transformations

The synthetic potential of this compound has been demonstrated in its reactions with various electrophiles, including sulfur, trimethylsilyl azide (B81097), and hexafluoroacetone (B58046), and its pivotal role in specific Arbuzov-type reactions. researchgate.netresearchgate.net However, a vast landscape of its reactivity remains unexplored.

Future investigations should systematically probe its reactions with a broader array of unsaturated systems. Analogous to the reactivity of other silyl phosphites, its potential for selective 1,2- versus 1,4-addition to α,β-unsaturated ketones and esters warrants detailed study. researchgate.net This could unlock new pathways to functionalized phosphine (B1218219) oxides. Furthermore, its application in multicomponent reactions, where it could act as a key nucleophile to assemble complex molecules in a single step, is a promising and largely untapped area. Exploring its behavior in radical reactions and cycloadditions could also unveil novel synthetic transformations, expanding the toolkit available to synthetic chemists.

Investigation of Direct Catalytic Applications in Organic Synthesis or Polymerization

To date, this compound has been primarily utilized as a stoichiometric reagent or as a precursor for synthesizing ligands for metal complexes. researchgate.net A significant frontier for future research is the investigation of its direct role as a catalyst. Its trivalent phosphorus atom possesses a lone pair of electrons, suggesting potential as a nucleophilic organocatalyst. It could activate substrates through the transient formation of phosphonium (B103445) intermediates, facilitating reactions such as acyl transfers, Morita-Baylis-Hillman reactions, or other conjugate additions.

This research direction would involve screening the compound's catalytic activity across a range of reaction types and, if successful, performing detailed mechanistic studies to understand the catalytic cycle. Furthermore, its potential as a pre-catalyst or a component in frustrated Lewis pair (FLP) chemistry could be explored, opening doors to new metal-free catalytic systems.

Integration into Advanced Materials Science and Supramolecular Architectures

As a building block for dimethylphosphinoyl-containing molecules, this compound is a gateway to advanced functional materials. researchgate.net The dimethylphosphine oxide group is known for its strong hydrogen-bonding capabilities, thermal stability, and coordination properties, making it an attractive moiety for materials science.